molecular formula C20H27FN4O2 B5463869 1'-(1,3-benzoxazol-2-yl)-N-(2-fluoroethyl)-1,4'-bipiperidine-3-carboxamide

1'-(1,3-benzoxazol-2-yl)-N-(2-fluoroethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5463869
M. Wt: 374.5 g/mol
InChI Key: KWMJWCZHLSPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1,3-benzoxazol-2-yl)-N-(2-fluoroethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FEBPB, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FEBPB involves its interaction with the sigma-1 receptor. FEBPB binds to the receptor with high affinity and modulates its activity. This modulation of the sigma-1 receptor has been found to have a variety of effects on physiological processes. FEBPB has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and pain perception. FEBPB has also been found to have anti-inflammatory effects and to promote neuronal survival.
Biochemical and Physiological Effects:
FEBPB has a variety of biochemical and physiological effects. It has been found to modulate the activity of the sigma-1 receptor, which is involved in a variety of physiological processes. FEBPB has been shown to have neuroprotective effects and to promote neuronal survival. It has also been found to have anti-inflammatory effects and to increase the release of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

FEBPB has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the sigma-1 receptor and its role in physiological processes. However, FEBPB has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, FEBPB has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on FEBPB. One area of research is in the development of new sigma-1 receptor modulators with improved pharmacokinetic properties. Another area of research is in the development of new therapeutic applications for FEBPB, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for FEBPB to be used as a tool for studying the role of the sigma-1 receptor in other physiological processes, such as inflammation and cell survival.

Synthesis Methods

The synthesis of FEBPB involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 1,3-benzoxazole and 1,4'-bipiperidine-3-carboxylic acid. These two compounds are reacted with 2-chloroethylamine hydrochloride and triethylamine to produce the intermediate compound, 1-(1,3-benzoxazol-2-yl)-N-(2-chloroethyl)-1,4'-bipiperidine-3-carboxamide. This intermediate is then reacted with potassium fluoride and 2-fluoroethylamine hydrochloride to produce the final product, FEBPB.

Scientific Research Applications

FEBPB has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. FEBPB has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory formation, and cell survival. FEBPB has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-(2-fluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c21-9-10-22-19(26)15-4-3-11-25(14-15)16-7-12-24(13-8-16)20-23-17-5-1-2-6-18(17)27-20/h1-2,5-6,15-16H,3-4,7-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMJWCZHLSPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4O3)C(=O)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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